Lankacidin C is classified as a macrolide antibiotic due to its macrocyclic lactone structure. It is part of a broader class of compounds known as polyketides, which are produced by the polyketide synthase pathway in bacteria. This classification highlights its relevance in medicinal chemistry and pharmacology, especially in the development of new antibiotics.
The synthesis of Lankacidin C has been approached through various methods, reflecting its complex molecular architecture. Recent studies have outlined several synthetic strategies:
Lankacidin C has a complex molecular structure characterized by a 17-membered lactone ring. Its molecular formula is , and it features multiple stereocenters that contribute to its biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structural details of Lankacidin C, providing insights into its carbon and hydrogen environments .
Lankacidin C participates in several chemical reactions that highlight its functional capabilities:
The mechanism of action for Lankacidin C primarily revolves around its ability to inhibit protein synthesis in bacteria:
Lankacidin C exhibits several notable physical and chemical properties:
The applications of Lankacidin C extend beyond its role as an antibiotic:
Lankacidin C (CAS 23623-31-6) was first isolated in 1973 from Streptomyces rochei strain 7434AN4, a soil-dwelling actinobacterium known for producing bioactive secondary metabolites [4]. This discovery emerged during the "golden age" of antibiotic prospecting, when researchers systematically screened Streptomyces species for novel therapeutic compounds. Harada and colleagues identified the lankacidin group (originally designated T-2636 antibiotics) through fermentation broths of Japanese soil isolates, noting its unusual 17-membered macrocyclic structure and activity against Gram-positive bacteria [4]. The compound's name derives from "Lanka," referring to the historical name for Sri Lanka, though the exact geographical origin of the producing strain remains undocumented. Unlike many clinically deployed antibiotics, lankacidin C did not advance to widespread therapeutic use due to challenges in stabilization and synthesis, though it remains a structurally fascinating prototype for antibiotic development [6].
Streptomyces rochei belongs to the phylum Actinobacteria, which constitutes 10-50% of soil microbial communities and represents a prolific source of bioactive natural products [5]. These filamentous bacteria develop complex substrate mycelia that penetrate organic matter, secreting extracellular enzymes to solubilize nutrients. Their ecological niche—competing against diverse microorganisms in the rhizosphere—drives the evolution of antimicrobial defenses like lankacidin C [5]. The giant linear plasmid pSLA2-L within S. rochei was later identified as harboring the 31 kb biosynthetic gene cluster responsible for lankacidin production, providing genetic insights into its assembly [3].
Lankacidin C originates from a hybrid polyketide synthase (PKS)/nonribosomal peptide synthetase (NRPS) pathway encoded by the lkcA gene, alongside type I PKS genes and pyrroloquinoline quinone (PQQ) biosynthetic genes (lkcK-lkcO) [3]. This biosynthetic machinery assembles the carbon skeleton through decarboxylative condensation of malonyl-CoA extender units, followed by strategic methylations and oxidations. Crucially, PQQ serves as a cofactor in oxidation steps, evidenced by restoration of lankacidin production in PQQ-deficient mutants upon exogenous PQQ feeding [3].
The macrocyclic ring formation represents the most distinctive biosynthetic step. Contrary to initial assumptions, PQQ-dependent dehydrogenases do not catalyze the C2-C18 bond closure. Instead, the flavin-dependent amine oxidase LkcE mediates cyclization by facilitating an oxidative intramolecular coupling [3]. This was confirmed through the isolation of LC-KA05—an acyclic intermediate lacking the C2-C18 linkage—from lkcE knockout mutants of S. rochei [3]. The cyclization generates a strained 17-membered macrolactam ring that defines lankacidin's 3D architecture and biological activity.
Ecologically, lankacidin C likely functions as a chemical defense weapon for Streptomyces rochei against competing soil microbes. Its production coincides with the transition from vegetative growth to sporulation, a vulnerable phase where antibiotic protection enhances survival [5]. Additionally, lankacidin may facilitate nutrient acquisition by inhibiting nearby microorganisms, granting S. rochei competitive advantage in nutrient-limited environments. While not directly implicated in plant symbiosis, its presence in rhizosphere soils suggests potential indirect roles in shaping plant-associated microbial communities [5].
CAS No.: 101-87-1
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 11104-40-8
CAS No.: 485-18-7
CAS No.: